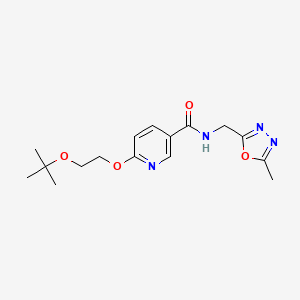

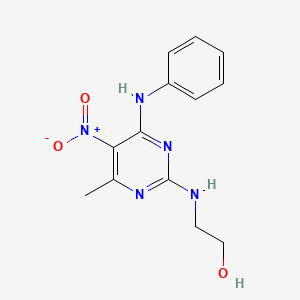

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

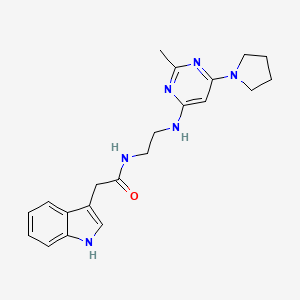

The synthesis of “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” is typically achieved through a multi-step reaction. The first step involves the reaction of 4-methyl-6-phenylamino-5-nitropyrimidine with ethylene oxide in the presence of a strong base. This yields 2-(4-methyl-6-phenylamino-5-nitropyrimidin-2-ylamino)ethanol, which is then converted to “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” through the reduction of the nitro group using a suitable reducing agent.Molecular Structure Analysis

The molecular formula of “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” is C13H15N5O3. The compound has a molecular weight of 289.295. Various analytical methods can be used to characterize this compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” are complex and involve multiple steps. The compound is prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .科学的研究の応用

Anticancer Research

The pyrimidine moiety within the compound’s structure is known to play a significant role in anticancer activity. Research has shown that pyrimidine derivatives can be effective in the treatment of various cancers, acting as inhibitors of tyrosine kinases and other enzymes critical to cancer cell proliferation .

Agrochemical Development

Pyrimidine derivatives are also valuable in the development of agrochemicals. Their ability to interfere with the life cycle of pests and inhibit the growth of unwanted flora makes them candidates for new herbicides and pesticides .

Material Science

In material science, this compound could be used as a precursor for the synthesis of complex molecules with specific optical or electronic properties. Its molecular structure allows for the creation of novel polymers or coatings with desired characteristics .

DNA Interaction Studies

The interaction of this compound with DNA is of great interest. Studies involving thermal denaturation of DNA using compounds like this can provide insights into the stability of DNA and the effects of various substances on its structure .

Pharmaceutical Synthesis

Secondary amines, such as those found in this compound, are important starting materials for the synthesis of a wide range of pharmaceuticals. These include antidepressants, analgesics, and other drugs with central nervous system activity .

作用機序

Target of Action

Compounds with similar structures, such as phenyl-amino-pyrimidine derivatives, have been evaluated for their potential as bcr-abl inhibitors . BCR-ABL is a constitutively active tyrosine kinase implicated in the development of chronic myeloid leukemia .

Mode of Action

Based on its structural similarity to other phenyl-amino-pyrimidine derivatives, it may interact with its targets (such as bcr-abl) by binding to the active site, thereby inhibiting the enzyme’s activity and disrupting the associated cellular processes .

Biochemical Pathways

If it acts as a bcr-abl inhibitor like its structural analogs, it could affect the bcr-abl signaling pathway, which plays a crucial role in cell proliferation and survival .

Result of Action

If it acts as a bcr-abl inhibitor, it could potentially inhibit cell proliferation and induce apoptosis in cancer cells .

特性

IUPAC Name |

2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGQHQWUTPXEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)

![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)

![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)